Lamotrigine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Solubility in 0.1M hydrochloric acid: 4.1 mg/mL at 25 °C

4.88e-01 g/L

Synonyms

Canonical SMILES

Lamotrigine in Epilepsy

Lamotrigine is a well-established medication for epilepsy, primarily used for partial seizures and primary generalized tonic-clonic seizures (grand mal seizures) [National Institutes of Health, ]. Research has shown its effectiveness as both a monotherapy (single medication) and adjunctive therapy (added to another medication) [National Institutes of Health, ]. The exact mechanism of action for lamotrigine in epilepsy is not fully understood, but it is believed to involve inhibiting voltage-gated sodium channels, thereby stabilizing neuronal membranes and reducing the release of excitatory neurotransmitters like glutamate [National Institutes of Health, ].

Clinical trials and reviews have consistently demonstrated lamotrigine's efficacy in reducing seizure frequency for various epilepsy types [National Institutes of Health, ]. A 2020 Cochrane Review analyzing studies on lamotrigine as an add-on therapy for drug-resistant focal epilepsy found it to be significantly effective in reducing seizure frequency while also being well-tolerated by patients [Cochrane Database of Systematic Reviews, ].

Lamotrigine in Bipolar Disorder

Lamotrigine has emerged as a promising medication for bipolar disorder, particularly in the maintenance phase to prevent future mood episodes [National Institutes of Health, ]. Research suggests it may be most effective in bipolar I disorder, where depressive episodes are prominent [Wikipedia, ]. The mechanism by which lamotrigine affects bipolar disorder is still under investigation, but some theories propose it might regulate glutamate activity or influence other neurotransmitter systems involved in mood regulation [National Institutes of Health, ].

Studies have shown lamotrigine's effectiveness in preventing future mood episodes in bipolar disorder patients who have already experienced a manic or depressive episode [National Institutes of Health, ]. However, more research is needed to determine its role in treating acute bipolar depression or unipolar depression [Wikipedia, ].

Ongoing Research on Lamotrigine

Lamotrigine's potential applications continue to be explored beyond epilepsy and bipolar disorder. Researchers are investigating its use in various conditions, including:

- Fibromyalgia: Some studies suggest lamotrigine may help manage chronic pain associated with fibromyalgia [National Institutes of Health, ]

- Schizophrenia: Limited research suggests a possibility of lamotrigine's benefit in treating schizophrenia, but more studies are needed [National Institutes of Health, ]

- Other Neurological and Psychiatric Conditions: Preliminary investigations are exploring lamotrigine for migraines, anxiety disorders, and eating disorders, though these uses are currently considered off-label [National Institutes of Health, ]

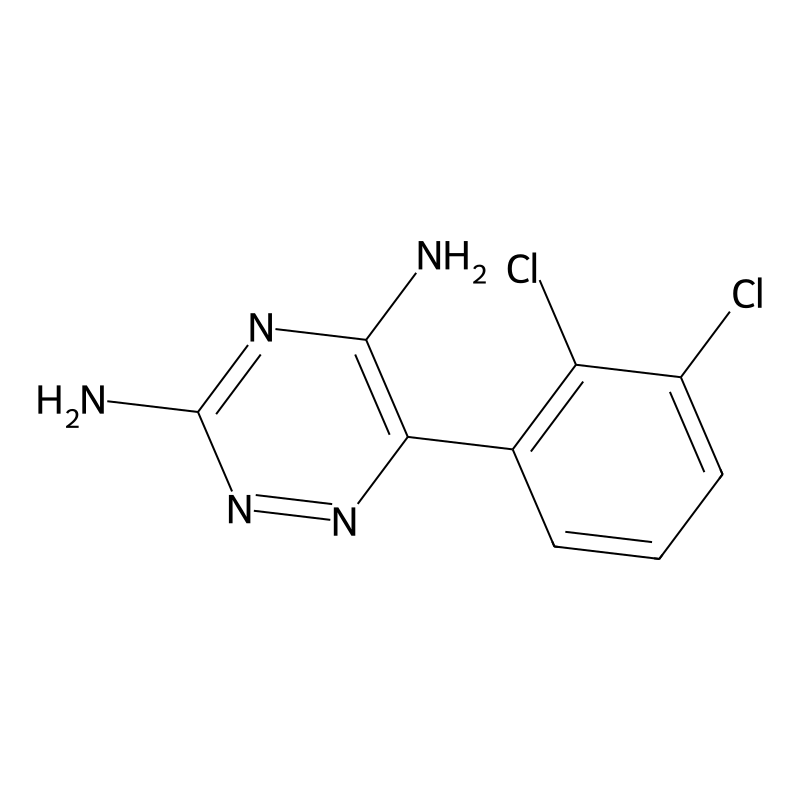

Lamotrigine is a phenyltriazine compound primarily used as an antiepileptic medication and for the treatment of bipolar disorder. Its chemical formula is , with a molecular weight of approximately 256.09 g/mol. The compound is characterized by its unique structure, which includes a triazine ring and two chlorine atoms attached to a phenyl group, making it distinct from other anticonvulsants like phenytoin and carbamazepine .

The exact mechanism by which lamotrigine exerts its effects is not fully understood []. However, it's believed to modulate voltage-gated sodium channels and glutamate release in the brain [, ]. These actions help stabilize neuronal activity and prevent excessive firing, potentially contributing to its anticonvulsant and mood-stabilizing properties [, ].

The compound also interacts with voltage-gated sodium channels, where it selectively binds to inactive states, inhibiting sodium currents and stabilizing neuronal membranes. This action is crucial for its anticonvulsant properties .

The biological activity of lamotrigine primarily revolves around its ability to inhibit excitatory neurotransmitter release, particularly glutamate and aspartate. By blocking voltage-sensitive sodium channels, lamotrigine stabilizes neuronal membranes and reduces neuronal excitability. Additionally, it has been shown to have weak inhibitory effects on various receptors, including serotonin and adenosine receptors .

Lamotrigine exhibits a half-life of approximately 29 hours and is about 55% bound to plasma proteins. Its pharmacokinetics can be influenced by other medications that affect glucuronidation pathways .

The synthesis of lamotrigine involves several steps starting from simple organic compounds. A common method includes:

- Formation of the Triazine Ring: Reacting appropriate amines with chlorinated phenyl compounds.

- Chlorination: Introducing chlorine atoms at specific positions on the aromatic ring.

- Purification: Using crystallization or chromatography techniques to isolate the final product.

These synthetic routes yield lamotrigine in high purity suitable for pharmaceutical applications .

Lamotrigine is primarily utilized in:

- Epilepsy Treatment: It is effective against various types of seizures, including partial seizures and generalized tonic-clonic seizures.

- Bipolar Disorder Management: Lamotrigine helps stabilize mood and prevent depressive episodes in individuals with bipolar disorder .

- Neuropathic Pain: Emerging studies suggest potential benefits in treating certain neuropathic pain conditions due to its action on sodium channels .

Lamotrigine has significant interactions with other drugs that can alter its metabolism or efficacy:

- Inducers of Glucuronidation: Medications like carbamazepine and phenytoin can increase lamotrigine clearance, necessitating dose adjustments.

- Inhibitors of Glucuronidation: Valproic acid can decrease lamotrigine clearance, leading to increased plasma levels and potential toxicity .

- CNS Depressants: Concurrent use may enhance central nervous system depression effects .

Adverse Effects

Serious adverse effects include skin reactions such as Stevens-Johnson syndrome, which can be life-threatening. Monitoring for rashes during treatment initiation is critical .

Lamotrigine shares structural similarities with several other antiepileptic drugs but stands out due to its unique mechanism of action and side effect profile. Here are some comparable compounds:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Phenytoin | Sodium channel blockade | Known for gingival hyperplasia |

| Carbamazepine | Sodium channel blockade | Induces its own metabolism |

| Valproic Acid | Increases GABA levels | Broad spectrum but teratogenic risks |

| Topiramate | Multiple mechanisms (sodium channels, GABA) | Weight loss side effect |

| Oxcarbazepine | Sodium channel blockade | Fewer drug interactions than carbamazepine |

Uniqueness of Lamotrigine

Lamotrigine's unique properties include its effectiveness in treating both epilepsy and bipolar disorder without the significant side effects associated with many other antiepileptic drugs. Its selective action on sodium channels and minimal interaction with GABAergic systems differentiate it from traditional anticonvulsants .

Purity

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

LogP

2.57 (LogP)

log Kow = 2.57

2.5

Appearance

Melting Point

216-218 °C (uncorr)

216 - 218 °C (uncorr.)

Storage

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Drug Indication

FDA Label

Livertox Summary

Drug Classes

Therapeutic Uses

/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health (NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. Lamotrigine is included in the database.

Lamictal is indicated as adjunctive therapy for the following seizure types in patients aged 2 years and older: partial-onset seizures, primary generalized tonic-clonic (PGTC) seizures, generalized seizures of Lennox-Gastaut syndrome. /Included in the US product label/

Lamcital is indicated for conversion to monotherapy in adults (aged 16 years and older) with partial-onset seizures who are receiving treatment with carbamazepine, phenytoin, phenobarbital, primidone, or valproate as the single antiepileptic drug (AED). /Included in US product label/

For more Therapeutic Uses (Complete) data for LAMOTRIGINE (6 total), please visit the HSDB record page.

Pharmacology

Lamotrigine is a synthetic phenyltriazine with antiepileptic and analgesic properties. Lamotrigine enhances the action of gamma-aminobutyric acid, an inhibitory neurotransmitter, which may result in a reduction of pain-related transmission of signals along nerve fibers. This agent may also inhibit voltage-gated sodium channels, suppress glutamate release, and inhibit serotonin reuptake. (NCI04)

MeSH Pharmacological Classification

ATC Code

N03 - Antiepileptics

N03A - Antiepileptics

N03AX - Other antiepileptics

N03AX09 - Lamotrigine

Mechanism of Action

Spectrophotometry with the Ca(++)-sensitive dye fura-2 was used to study the effect of lamotrigine (LAG) on the depolarization-evoked Ca++ influx in the acutely isolated basolateral amygdala neurons. Depolarization of the neurons with high K+ resulted in the elevation of intracellular Ca++ concentration [Ca++]i in a concentration-dependent manner. The K(+)-induced Ca++ influx was completely blocked in the Ca(++)-free solution or by Cd++, indicating that depolarization-induced increases in [Ca++]i were triggered largely, if not completely, by Ca++ entry from extracellular space and Ca++ entry occurred through voltage-dependent Ca++ channels. Application of LAG reduced the depolarization-evoked Ca++ influx in a concentration-dependent manner. The effect of LAG was markedly reduced in the presence of N-type Ca++ channel blocker omega-conotoxin-GVIA (omega-CgTX). These results suggest that the action of LAG is mediated, at least in part, by the modulation of N-type Ca++ channels.

Lamotrigine (LAG) is an antiepileptic drug which is believed to suppress seizures by inhibiting the release of excitatory neurotransmitters. The present study was aimed at investigating the effect of LAG on the 4-aminopyridine (4AP)-evoked glutamate release in cerebrocortical nerve terminals (synaptosomes). LAG inhibited the release of glutamate evoked by 4AP in a concentration-dependent manner. This inhibitory effect was associated with a reduction in the depolarization-evoked increase in the cytoplasmic free Ca2+ concentration ([Ca2+]C). In addition, LAG did not alter the resting synaptosomal membrane potential or 4AP-evoked depolarization. Furthermore, ionomycin-evoked glutamate release was not affected by LAG. Based on these results, we suggest that presynaptic calcium influx blockade and inhibition of glutamate release may underlie the mechanism of action of LAG. These action may also contribute to their neuroprotective properties in excitotoxic injury.

KEGG Target based Classification of Drugs

Voltage-gated ion channels

Sodium channels

SCN3A [HSA:6328] [KO:K04836]

Vapor Pressure

Pictograms

Acute Toxic

Other CAS

Absorption Distribution and Excretion

Lamotrigine is excreted in both the urine and feces. Following oral administration of 240 mg radiolabelled lamotrigine, about 94% of total drug and its metabolites administered is recovered in the urine and 2% is recovered in the feces. One pharmacokinetic study recovered 43 to 87% of a lamotrigine dose in the urine mainly as glucuronidated metabolites. 2-N-glucuronide is mainly excreted in the urine.

The mean apparent volume of distribution (Vd/F) of lamotrigine following oral administration ranges from 0.9 to 1.3 L/kg and is independent of dose administered. Lamotrigine accumulated in the kidney of the male rat, and likely behaves in a similar fashion in humans. Lamotrigine also binds to tissues containing melanin, such as the eyes and pigmented skin.

The mean apparent plasma clearance (Cl/F) ranges from 0.18 to 1.21 mL/min/kg. The values vary depending on dosing regimen, concomitant antiepileptic medications, and disease state of the individual. In one study, healthy volunteers on lamictal monotherapy showed a clearance of about 0.44 mL/min/kg after a single dose.

/MILK/ Lamotrigine is distributed into milk. Because of the potential for serious adverse reactions to lamotrigine in nursing infants, a decision should be made whether to discontinue nursing or the drug, taking into account the importance of the drug to the woman.

/MILK/ To investigate the pharmacokinetics of lamotrigine (LTG) during delivery, during the neonatal period, and lactation. High-performance liquid chromatography was used to determine plasma and milk levels of LTG in nine pregnant women with epilepsy treated with LTG, and plasma levels in their 10 infants. Samples were obtained at delivery, the first 3 days postpartum, and at breast-feeding 2-3 weeks after delivery. At delivery, maternal plasma LTG concentrations were similar to those from the umbilical cord, indicating extensive placental transfer of LTG. There was a slow decline in the LTG plasma concentration in the newborn. At 72 hr postpartum, median LTG plasma levels in the infants were 75% of the cord plasma levels (range, 50-100%). The median milk/maternal plasma concentration ratio was 0.61 (range, 0.47-0.77) 2-3 weeks after delivery, and the nursed infants maintained LTG plasma concentrations of approximately 30% (median, range 23-50%) of the mother's plasma levels. Maternal plasma LTG concentrations increased significantly during the first 2 weeks after parturition, the median increase in plasma concentration/dose ratio being 170%.

Lamotrigine binds to melanin-containing ocular tissue in pigmented rats and cynomolgus monkeys, but evidence of this manifestation has not been reported in humans ... prolonged administration of the drug could potentially result in its accumulation and possible toxic effects in melanin-rich tissues, including those of the eye, and that clinicians should be aware of possible adverse ophthalmologic effects occurring as a result of binding of the drug to melanin.

To determine the relative bioavailability of lamotrigine (LTG) chewable dispersible tablets after rectal administration. Two-period, crossover study with a 2-week washout between dosing periods. Twelve healthy adult volunteers. One hundred milligrams of a LTG chewable dispersible tablet was administered by oral and rectal routes. Plasma samples were collected before and up to 120 hours after drug administration. The samples were analyzed for LTG by high-performance liquid chromatography, and the relative bioavailability was determined. Drug concentrations were lower after rectal than after oral administration. The relative bioavailability (F = AUC(rectal)/AUC(oral)) was 0.52 +/- 0.23 (SD). Drug prepared from LTG chewable dispersible tablets is absorbed rectally, although not to the same extent as when given orally. Rectal administration of suspension of these tablets can be an acceptable route of administration.

For more Absorption, Distribution and Excretion (Complete) data for LAMOTRIGINE (9 total), please visit the HSDB record page.

Metabolism Metabolites

The metabolites of [(14)C]lamotrigine (78 micromol/kg, iv) in adult male Wistar rats were characterized with particular reference to thioether derivatives of an epoxide intermediate. Biliary recovery of radioactivity from anesthetized and cannulated animals was 7.3 +/- 3.0% (mean +/- SD, n = 4) of the dose over 4 hr; 5.5 +/- 0.5% was recovered in bladder urine after 4 hr. Bile contained [(14)C]lamotrigine (1.4 +/- 0.3%), a glutathione adduct of [(14)C]dihydrohydroxylamotrigine (1.8 +/- 0.3%), i.e., an adduct of an arene oxide, and the glutathione (1.5 +/- 0.7%), cysteinylglycine (1.9 +/- 0.5%), and N-acetylcysteine (0.4 +/- 0.2%) adducts of [(14)C]lamotrigine. Formation of the thioether metabolites was partially blocked by the cytochrome P450 inhibitor, ketoconazole. Urine contained [(14)C]lamotrigine (4.5 +/- 0.5%) and [(14)C]lamotrigine N-oxide (0.9 +/- 0.2%). The radiolabeled material in skin (15.6 +/- 1.4%) was almost entirely [(14)C]lamotrigine. ...

Lamotrigine is metabolized predominantly by glucuronic acid conjugation. The major metabolite is an inactive 2-N-glucuronide conjugate. Exretion occur in the urine and the feces with unchanged lamotrigine (10%), the 2-N-glucuronide (76%), a 5-N-glucuronide (10%), a 2-N-methyl metabolite (0.14%), and other unidentified minor metabolites (4%). (A308) Half Life: 25 +/- 10 hours (healthy individuals); 42.9 hours (chronic renal failure)

Associated Chemicals

Wikipedia

Midazolam

FDA Medication Guides

Lamotrigine

TABLET;ORAL

GLAXOSMITHKLINE LLC

03/31/2021

Lamictal XR

Lamotrigine

TABLET, EXTENDED RELEASE;ORAL

TABLET, EXTENDED RELEASE; ORAL

GLAXOSMITHKLINE LLC

SMITHKLINE BEECHAM

03/31/2021

01/29/2010

Lamictal CD

TABLET, FOR SUSPENSION;ORAL

Lamictal ODT

TABLET, ORALLY DISINTEGRATING;ORAL

Drug Warnings

Dizziness, headache, and ataxia were the most frequent adverse nervous system effects, occurring in 38, 29, and 22% of adults, respectively, in controlled trials of lamotrigine adjunctive therapy. The frequency of dizziness and ataxia, and the rate of discontinuance of lamotrigine because of these adverse effects, were dose related in clinical trials; in a dose-response study, dizziness occurred in 54, 31, or 27% of patients receiving lamotrigine 500 mg/day, lamotrigine 300 mg/day, or placebo, respectively, while ataxia occurred in 28, 10, or 10% of those receiving these respective regimens.

Somnolence or insomnia occurred in 14 or 6%, respectively, of adults receiving lamotrigine as adjunctive therapy in controlled clinical trials. Incoordination or tremor was reported in 6 or 4%, respectively, of lamotrigine-treated adults ... Depression occurred in 4%, anxiety in 4%, irritability in 3%, speech disorder in 3%, and concentration disturbance in 2% of adults receiving lamotrigine as adjunctive therapy in controlled clinical trials. Seizure or seizure exacerbation has been reported in 3 or 2% of adults, respectively, receiving lamotrigine as adjunctive therapy in controlled trials; an increase in seizure frequency also has been reported with lamotrigine therapy. Treatment-emergent seizures diagnosed unequivocally as status epilepticus were reported in 7 of 2343 adults receiving adjunctive therapy with lamotrigine in clinical trials; however, the manufacturer states that valid estimates of the incidence of treatment-emergent status epilepticus are difficult to obtain because of variations in the definitions used by different investigators to identify such cases.

Coordination abnormality, dizziness, anxiety, and insomnia occurred in 7, 7, 5, and 5% respectively, of adults receiving lamotrigine as monotherapy in a controlled trial; amnesia, ataxia, asthenia, depression, hypesthesia, libido increase, decreased or increased reflexes, nystagmus, and irritability each occurred in 2% of such patients. Paresthesia or asthenia occurred in more than 1% of adults receiving lamotrigine as adjunctive therapy in controlled clinical trials but with equal or greater frequency in those receiving placebo.

For more Drug Warnings (Complete) data for LAMOTRIGINE (42 total), please visit the HSDB record page.

Biological Half Life

/Investigators/ describe the findings in a patient following the deliberate ingestion of a large amount of lamotrigine (stated 4.5 g, absorbed estimated 2.9 g) ... Peak measured concentration of lamotrigine was 35.8 mg/L and half-life 19.5 hours, suggesting linear kinetics in overdose.

The plasma half-life of a single dose is 24 to 35 hr. Administration of phenytoin, carbamazepine, phenobarbital, or primidone reduces the half-life of lamotrigine to approximately 15 hr and reduces plasma concentrations of lamotrigine.

Use Classification

Pharmaceuticals

Methods of Manufacturing

The reaction of the Grignard compound of 2,3-dichloroiodobenzene with CO2 in diethyl ether gives 2,3-dichlorobenzoic acid, which is converted to the corresponding acyl chloride by refluxing with SOCl2. The reaction of 2,3-dichlorobenzoyl chloride with cuprous cyanide and KI in refluxing xylene yields 2,3-dichlorobenzoyl cyanide. Finally, this compound is cyclized with aminoguanidine in DMSO to yield lamotrigine.

Hydrogenation of 2,3-dichloronitrobenzene with H2 over Raney nickel in methanol gives 2,3-dichloroaniline, which is diazotized with NaNO2 and HCl and treated with CuCN to yield 2,3-dichlorobenzonitrile. Hydrolysis of the nitrile with NaOH in refluxing methanol/water affords 2,3-dichlorobenzoic acid, which is treated with hot SOCl2 to provide the corresponding acyl chloride. Reaction of 2,3-dichlorobenzoyl chloride with CuCN and KI in refluxing chlorobenzene gives 2,3-dichlorobenzoyl cyanide, which is condensed with aminoguanidine by means of H2SO4/TsOH in hot toluene to yield 2,3-dichlorobenzoyl cyanide amidinohydrazone. Finally, this compound is cyclized by treatment with NaOMe in refluxing methanol to yield lamotrigine.

Preparation: M. G. Baxter et al., European Patent Office patent 21121 (1981 to Wellcome Foundation); D. A. Sawyer et al., USA patent 4602017 (1986).

Analytic Laboratory Methods

This work describes the development of a simple, sensitive and selective method based on high-performance liquid chromatography coupled to tandem mass spectrometry (LC-MS-MS) to determine antipsychotics (olanzapine, quetiapine, clozapine, haloperidol and chlorpromazine) along with antidepressants (mirtazapine, paroxetine, citalopram, sertraline, imipramine, clomipramine and fluoxetine), anticonvulsants (carbamazepine andlamotrigine) and anxiolytics (diazepam and clonazepam) in plasma samples obtained from schizophrenic patients. The samples were prepared by protein precipitation. The target drugs were separated on an XSelect SCH C18 column (100 mm x 2.1 mm x 2.5 um) within 8.0 min by means of gradient elution. The drugs were then detected on a quadrupole tandem mass spectrometer equipped with an electrospray ionization source, operating in the multiple reactions monitoring mode and in the positive ionization mode. The LC-MS-MS method was linear range from subtherapeutic to toxic concentrations with lower limit of quantification values ranged from 0.2 to 5.0 ng mL-1, precision with coefficient of variation values lower than 12%, and accuracy ranged from 90 to 108%. The developed method enabled successful analysis of the target drugs in plasma samples obtained from 51 schizophrenic patients. Therapeutic drug monitoring revealed that many of the evaluated schizophrenic patients presented altered plasma concentrations of the analyzed drugs. These altered concentrations resulted from pharmacokinetic interactions among the medications prescribed to treat schizophrenia.

Clinical Laboratory Methods

A sensitive and accurate gas chromatography-mass spectrometric method was developed and validated for the simultaneous determination of levetiracetam and lamotrigine in whole blood. A solid-phase extraction (SPE) procedure using HF Bond Elut C18 columns followed by derivatization using N-methyl-N-tert-butyldimethylsilyl-trifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylsilyl chloride (TBDMSCl) was used. In this assay, levetiracetam-d6 was used as internal standard. Limits of detection and quantification were 0.15 and 0.50 ug/mL, respectively, for both analytes. The method was proved to be linear within the concentration range of 0.50-50.0 ug/mL (R(2) > or = 0.992) for both analytes. Absolute recovery was found to be at least 90.0 and 97.2% for levetiracetam and lamotrigine, respectively. Intra-day and inter-day accuracy values for both analytes were ranged from -6.5 to 4.2 and -6.6 to 3.0%, respectively, whereas their respective precision values were less than 11.4 and 8.3%. The developed method was successfully used in our laboratory for quantification of levetiracetam and lamotrigine blood concentrations during the investigation of forensic cases where these antiepileptic drugs were involved. This method could also be used for therapeutic drug monitoring purposes.

HPLC determination in plasma.

Storage Conditions

Interactions

The concomitant use of valproic acid and/or hepatic enzyme-inducing anticonvulsant drugs (e.g., phenobarbital, primidone, carbamazepine, phenytoin) can increase or decrease the metabolism and elimination of lamotrigine, requiring dosage adjustments to maintain efficacy and/or avoid toxicity. Addition of valproic acid to lamotrigine therapy reduces lamotrigine clearance and increases steady-state plasma lamotrigine concentrations by slightly more than 50% whether or not hepatic enzyme-inducing anticonvulsant drugs are given concomitantly. Conversely, steady-state plasma concentrations of lamotrigine are decreased by about 40% when phenobarbital, primidone, or carbamazepine is added to lamotrigine therapy and by about 45-54% when phenytoin is added to lamotrigine therapy; the magnitude of the effect with phenytoin is dependent on the total daily dosage of phenytoin (from 100-400 mg daily). Discontinuance of an enzyme-inducing anticonvulsant drug can be expected to increase, and discontinuance of valproic acid can be expected to decrease, the elimination half-life and plasma concentrations of lamotrigine. Although the manufacturers state that a therapeutic plasma concentration range has not been established for lamotrigine and that dosage should be based on therapeutic response, the change in plasma lamotrigine concentrations resulting from addition or discontinuance of enzyme-inducing anticonvulsant drugs or valproic acid should be considered when these drugs are added to or withdrawn from an existing anticonvulsant drug regimen that includes lamotrigine.

Addition of lamotrigine to existing therapy with phenytoin or carbamazepine generally does not appreciably alter the steady-state plasma concentrations of these concomitantly administered drugs. Addition of lamotrigine to carbamazepine therapy reportedly has resulted in increased plasma concentrations of a pharmacologically active metabolite of carbamazepine (carbamazepine-10,11-epoxide) and an increased incidence of some adverse effects (e.g., dizziness, headache, diplopia, blurred vision, ataxia, nausea, nystagmus). However, elevations in carbamazepine-10,11-epoxide plasma concentrations and/or increased toxicity have not been consistently observed with concomitant administration of lamotrigine and carbamazepine, and the mechanism of the interaction between these drugs remains unclear.

Addition of lamotrigine to valproic acid therapy in healthy individuals resulted in a 25% reduction in trough steady-state plasma concentrations of valproic acid over a 3-week period, followed by stabilization of these concentrations.

For more Interactions (Complete) data for LAMOTRIGINE (11 total), please visit the HSDB record page.

Dates

DRESS is a Mess: A Case of Cross Reactivity Between Lacosamide and Lamotrigine

Elizabeth Packard, Ricci Kalayanamitra, Zainab Shahid, Ravi Patel, Justin Roy, Ashok Maddukari, Andrew Groff, Hyma Polimera, Reshma Golamari, Nitasa Sahu, Rama Vunnam, Dhirisha Bhatt, Rohit JainPMID: 34449996 DOI:

Abstract

Drug reaction with eosinophilia with systemic symptoms (DRESS) syndrome is a rare drug reaction often presenting with both cutaneous manifestations and potentially life-threatening internal organ involvement. The precise incidence of DRESS is still unclear as it is easily missed due to its highly variable clinical presentation. However, with an expected mortality rate of approximately 10 percent, it is important for clinicians to be familiar with pharmacologic etiologies commonly implicated in the pathogenesis. We present a case of DRESS syndrome attributed to cross-reactivity between two commonly used anticonvulsants- lacosamide and lamotrigine.Initial Management of Seizure in Adults

Phil E M SmithPMID: 34260837 DOI: 10.1056/NEJMcp2024526

Abstract

[Lamotrigine and its relationship with Stevens-Johnson syndrome and toxic epidermal necrolysis]

Eduardo Alexis Velázquez-Cárcamo, Yuriria Rodríguez-Chávez, Silvia Méndez-Flores, Judith Domínguez-CheritPMID: 34101565 DOI: 10.24875/RMIMSS.M20000018

Abstract

Lamotrigine is an antiepileptic drug that has been widely used for epilepsy, as a mood stabilizer (for type 1 bipolar disorder) and in the management of neuropathic pain, it is used both in monotherapy and in complementary therapy. Considered relatively new, approved by the Food and Drug Administration in 1994, its benefits include a greater margin of safety compared to other anticonvulsants. However, although in a lower percentage, it causes severe adverse skin reactions such as Stevens-Johnson syndrome and toxic epidermal necrolysis. A review is made about the probable pathways that trigger this delayed hypersensitivity immune response.Toxic epidermal necrolysis and Stevens-Johnson syndrome/toxic epidermal necrolysis overlap in pediatric patients with a focus on newer antiepileptic drugs: A 25-year retrospective study at a single tertiary care center

Kristyna L Gleghorn, Charles Voigt, Brent KellyPMID: 34060145 DOI: 10.1111/pde.14598

Abstract

Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis Syndrome (TEN) are rare immune-mediated diseases. Extensive research on adult triggers of SJS and TEN is available; however, research in children is more limited.We sought to investigate and report the experience with pediatric SJS and TEN in our center, identifying associated medications.

A retrospective review from 1990 to 2015 at the Shriner's Burn Hospital in Galveston, Texas was performed to identify patients diagnosed with SJS, SJS/TEN overlap, and TEN. Data pertaining to demographic characteristics, medical history, physical exam, treatment, and outcomes were collected.

We identified SJS/TEN overlap or TEN in 51 patients. Antiepileptic drugs were the most common group of causative agents, closely followed by antibiotics. The most common causative agents were trimethoprim-sulfamethoxazole, phenytoin, and lamotrigine used concomitantly with valproic acid. Newer generation agents, with the definition of agents approved after 1990, were the cause in 13/51 (25.5%) cases. Newer generation agents included lamotrigine, clobazam, and zonisamide. Seven patients died, resulting in a 13.7% mortality rate. Renal failure, liver failure, sepsis, and gastrointestinal involvement each had a statistically significant association with mortality. SCORTEN was statistically significantly greater in patients who died compared to children who lived (3 vs 2).

This is a retrospective study.

Three drugs introduced into the market since 1990 have emerged as causes of SJS/TEN overlap and TEN: lamotrigine, clobazam, and zonisamide. These medications are being used more widely to treat seizures, as well as mood disorders. It is also important for clinicians to be aware of the extremely commonly used medications such as amoxicillin, tetracyclines, NSAIDs, and acetaminophen that can rarely cause SJS and TEN.

Concerns about lamotrigine

Nafisa Husein, Roland D Thijs, Johanna W Bunschoten, Mark R Keezer, Josemir W SanderPMID: 34022162 DOI: 10.1016/S1474-4422(21)00132-0

Abstract

Retention of antiseizure medications for epilepsy in multiple sclerosis: A retrospective observational study

Zamzam Mahamud, Samuel Håkansson, Joachim Burman, Johan ZelanoPMID: 34004524 DOI: 10.1016/j.yebeh.2021.108034

Abstract

Epilepsy in multiple sclerosis (MS) is rare, and longitudinal clinical studies evaluating treatment with antiseizure medications (ASMs) are difficult to conduct. We instead designed a nationwide register study to estimate retention rates of ASMs prescribed as initial monotherapy for epilepsy in MS and investigated factors influencing their retention.multiple sclerosis patients with a first prescription of ASM for epilepsy were identified by cross-referencing the Swedish MS register with comprehensive national registers. One and five-year retention rates of ASMs were estimated using Kaplan-Meier analysis. Cox proportional regression was employed to estimate hazard ratios (HR) of discontinuation for different ASMs as well as for baseline predictors.

One hundred and twenty-nine MS patients were included. The most commonly prescribed ASMs were: carbamazepine (n = 38, 29.5%), lamotrigine (n = 33, 25.6%) and levetiracetam (n = 19, 14.7%). One-year retention rates (95% CI) were: lamotrigine 87.5% [76, 98.9], carbamazepine 60.5% [45, 76], levetiracetam 60.2% [37.2, 83.2], valproate 51.3% [23, 79.6] and phenytoin 44.4% [11.8, 77]. Fiveyear retention rates (95% CI) were: lamotrigine 74.4% [57.3, 91.5], carbamazepine 52.2% [34.9, 69.4], valproate 51.3% [23.1, 79.5] and phenytoin 14.8% [0, 40.9]. With carbamazepine as reference, lamotrigine was the only ASM that displayed a lower hazard of discontinuation, HR 0.41 [0.17, 0.99]. We could not identify any baseline factors that influenced the risk of discontinuation.

Lamotrigine displayed the lowest risk of discontinuation when prescribed as initial monotherapy for epilepsy in MS. Newer ASMs generally compared well to older ones, at least suggesting non-inferiority.

SUNCT and SUNA: An Update

Ashish K Duggal, Debashish ChowdhuryPMID: 34003160 DOI: 10.4103/0028-3886.315990

Abstract

Short-lasting unilateral neuralgiform headache attacks with conjunctival injection and tearing (SUNCT) and short-lasting unilateral neuralgiform headache with autonomic symptoms (SUNA) are rare and disabling primary headache disorders that are subtypes of Short-lasting unilateral neuralgiform headache attacks (SUNHA).The aim of this narrative review was to provide a comprehensive update on headache phenotype, pathophysiology, and various treatment options available for SUNCT and SUNA.

References for this review were identified by searches of articles published in the English language in PubMed between 1978 and October 2020 using "short-lasting unilateral neuralgiform headache attacks with conjunctival injection and tearing (SUNCT)", "short-lasting unilateral neuralgiform headache with autonomic symptoms (SUNA)", "short-lasting unilateral neuralgiform headache attacks (SUNHA)", "trigeminal autonomic cephalalgias" as keywords in various combinations.

Of a potential 1103 articles, seven case series describing clinical characteristics of SUNCT/SUNA patients were identified for this review. For symptomatic/secondary SUNCT/SUNA, 53 individual case reports, and one case series were reviewed. One placebo-controlled trial and 11 open-label case series that evaluated various medical and surgical treatments in SUNCT/SUNA were also reviewed. Available literature suggests that SUNCT and SUNA are subtypes of the same disorder characterized by severe side locked short duration headache with ipsilateral prominent cranial autonomic symptoms and signs. Pathophysiology may involve both peripheral and central mechanisms. Lamotrigine is the most effective preventive therapy while intravenous lidocaine is the most efficacious drug as transitional therapy for severe disabling attacks. Surgical options including microvascular decompression in those having neurovascular conflict, occipital nerve stimulation, and hypothalamic deep brain stimulation can be alternative treatment options for medically refractory patients.

Entry of antiepileptic drugs (valproate and lamotrigine) into the developing rat brain

Samuel J Toll, Fiona Qiu, Yifan Huang, Mark D Habgood, Katarzyna M Dziegielewska, Shuai Nie, Norman R SaundersPMID: 34249340 DOI: 10.12688/f1000research.52607.2

Abstract

Women with epilepsy face difficult choices whether to continue antiepileptic drug treatment during pregnancy, as uncontrolled seizures carry great risk to mother and fetus but continuing treatment may have adverse effects on baby's development. This study aimed at evaluating antiepileptic drug entry into developing brain.Anaesthetised pregnant, non-pregnant adult females, postnatal and fetal rats were injected intraperitoneally with different doses, single or in combinations, of valproate and lamotrigine, within clinical range. Injectate included

H-labelled drug. After 30min, CSF, blood and brain samples were obtained; radioactivity measured using liquid scintillation counting. Some animals were also exposed to valproate in feed throughout pregnancy and into neonatal period. Drug levels measured by liquid chromatography coupled to mass spectrometry (LC-MS). Results given as CSF or tissue/plasma% as index of drug entry.

Entry of valproate into brain and CSF was higher at E19 and P4 compared to adult and was dose-dependent except at E19; placental transfer increased significantly at highest dose of 100mg/kg. Lamotrigine entry into the brain was dose dependent only at E19. Chronic valproate treatment, or combination of valproate and lamotrigine had little effect on either drug entry, except for reduced valproate brain entry in adult brain with chronic treatment. Placental transfer decreased significantly after chronic valproate treatment. LC-MS measurement of valproate in adults confirmed that rat plasma values were within the clinical range and CSF/plasma and brain/plasma ratios for LC-MS and

H-valproate were similar.

Results suggest that entry of valproate may be higher in developing brain, the capacity of barrier mechanism is mostly unaffected by doses within the clinical range, with or without addition of lamotrigine. Chronic valproate exposure may result in upregulation in cellular mechanisms restricting its entry into the brain. Entry of lamotrigine was little different at different ages and was not dose dependent.

Interactions among Lacosamide and Second-Generation Antiepileptic Drugs in the Tonic-Clonic Seizure Model in Mice

Katarzyna Załuska-Ogryzek, Paweł Marzęda, Paula Wróblewska-Łuczka, Magdalena Florek-Łuszczki, Zbigniew Plewa, Hubert Bojar, Dorota Zolkowska, Jarogniew J ŁuszczkiPMID: 34073930 DOI: 10.3390/ijms22115537